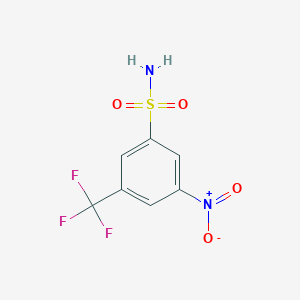
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid (5-Br-2,3-DHI-4-COOH) is a heterocyclic organic compound with a molecular weight of 263.11 g/mol. It is a member of the indene family of compounds and is used in a variety of scientific research applications. 5-Br-2,3-DHI-4-COOH is primarily synthesized through a two-step reaction involving the condensation of 2-bromo-3-hydroxy-1-indanone and malonic acid. This compound has been extensively studied and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
5-Br-2,3-DHI-4-COOH has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and indolines. 5-Br-2,3-DHI-4-COOH has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. Additionally, 5-Br-2,3-DHI-4-COOH has been used as a starting material for the synthesis of a variety of organic catalysts.
Mécanisme D'action
The exact mechanism of action of 5-Br-2,3-DHI-4-COOH is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 5-Br-2,3-DHI-4-COOH has been found to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT).
Biochemical and Physiological Effects
5-Br-2,3-DHI-4-COOH has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 5-Br-2,3-DHI-4-COOH has been found to possess anti-fungal and anti-bacterial properties. Furthermore, 5-Br-2,3-DHI-4-COOH has been found to possess anti-diabetic and anti-hyperlipidemic properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-Br-2,3-DHI-4-COOH has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-Br-2,3-DHI-4-COOH is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. Additionally, 5-Br-2,3-DHI-4-COOH is relatively stable and does not degrade easily, making it a suitable starting material for a variety of organic synthesis reactions. However, one of the main limitations of 5-Br-2,3-DHI-4-COOH is its relatively high cost, which can make it difficult to use in large scale experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-Br-2,3-DHI-4-COOH. One potential direction is the development of new pharmaceuticals and drug delivery systems using 5-Br-2,3-DHI-4-COOH as a starting material. Additionally, 5-Br-2,3-DHI-4-COOH could be used to create new catalysts for a variety of organic synthesis reactions. Furthermore, 5-Br-2,3-DHI-4-COOH could be used to create new materials for use in a variety of industrial applications. Finally, 5-Br-2,3-DHI-4-COOH could be used in the development of new diagnostic tests for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-Br-2,3-DHI-4-COOH is a two-step reaction involving the condensation of 2-bromo-3-hydroxy-1-indanone and malonic acid. The first step involves the reaction of 2-bromo-3-hydroxy-1-indanone and malonic acid in the presence of an acid catalyst. The reaction yields a cyclic intermediate, which is then further reacted with bromine to yield 5-Br-2,3-DHI-4-COOH. This reaction is typically carried out in aqueous solution and requires a temperature of around 80°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-phenylethene", "2,3-dihydroindene", "Sodium hydroxide", "Sodium hydride", "Bromine", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol", "Diethyl ether", "Acetone", "Methanol", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethene", "2-bromo-1-phenylethene can be synthesized by the bromination of styrene using bromine and sulfuric acid as a catalyst.", "Step 2: Synthesis of 2,3-dihydroindene", "2,3-dihydroindene can be synthesized by the reduction of indene using sodium hydride and ethanol as a reducing agent.", "Step 3: Synthesis of 5-bromo-2,3-dihydro-1H-indene", "5-bromo-2,3-dihydro-1H-indene can be synthesized by the bromination of 2,3-dihydroindene using bromine and chloroform as a solvent.", "Step 4: Synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid", "5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can be synthesized by the diazotization of 5-bromo-2,3-dihydro-1H-indene using sodium nitrite and hydrochloric acid, followed by the reaction with sodium carbonate and water to form the carboxylic acid group." ] } | |
Numéro CAS |
2385761-55-5 |
Nom du produit |
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid |
Formule moléculaire |
C10H9BrO2 |
Poids moléculaire |
241.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



